molecular formula C13H7ClN2O2 B012365 7-Chlorophenazine-1-carboxylic acid CAS No. 103942-92-3

7-Chlorophenazine-1-carboxylic acid

Cat. No.: B012365
CAS No.: 103942-92-3
M. Wt: 258.66 g/mol
InChI Key: BKNYZPGHEKKBDS-UHFFFAOYSA-N
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Description

7-Chlorophenazine-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₃H₇ClN₂O₂. It belongs to the phenazine family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a phenazine core structure substituted with a chlorine atom at the 7th position and a carboxylic acid group at the 1st position.

Biochemical Analysis

Biochemical Properties

It is known that phenazine compounds, to which 7-Chlorophenazine-1-carboxylic acid belongs, can interact with various biomolecules

Cellular Effects

Phenazine compounds have been shown to alter the expression of immunomodulatory proteins by human airway epithelial cells . It’s plausible that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Phenazine compounds are known to exhibit a range of biological properties, such as antimicrobial, antitumor, antioxidant, and antimalarial activities . These effects are likely exerted through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Phenazine compounds are known to be involved in the shikimate pathway, which produces a series of substances such as coenzyme Q, aromatic amino acids, and phenazines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorophenazine-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, which may exhibit different biological activities.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, ferric chloride.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced phenazine derivatives.

    Substitution Products: Various substituted phenazine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chlorophenazine-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Chlorophenazine-1-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its biological activity and chemical reactivity compared to other phenazine derivatives.

Properties

IUPAC Name

7-chlorophenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)15-10-3-1-2-8(13(17)18)12(10)16-9/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNYZPGHEKKBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549575
Record name 7-Chlorophenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103942-92-3
Record name 7-Chloro-1-phenazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103942-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorophenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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